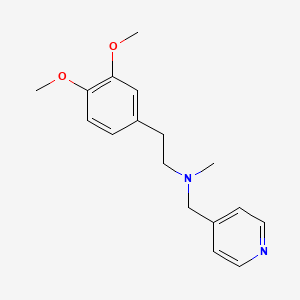![molecular formula C17H20N2O4S B5723789 N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MMNG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMNG belongs to the family of sulfonylureas, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.
Mécanisme D'action
The mechanism of action of MMNG is not fully understood, but it is believed to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the regulation of ATP-sensitive potassium channels (KATP channels). MMNG binds to SUR1, which is located in the pancreatic beta cells and brain cells, and inhibits the opening of KATP channels. This results in the depolarization of the cell membrane and the subsequent release of insulin in pancreatic beta cells and the modulation of neuronal activity in brain cells.
Biochemical and Physiological Effects:
MMNG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of amyloid-beta plaque formation, and the enhancement of insulin secretion and glucose uptake in pancreatic beta cells. Moreover, MMNG has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MMNG has several advantages for lab experiments, including its high purity, stability, and solubility in water. Moreover, MMNG is relatively easy to synthesize and has a low cost. However, MMNG has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For the study of MMNG include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and potential side effects.
Méthodes De Synthèse
MMNG can be synthesized by the reaction of 4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and N-methylglycine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MMNG as a white solid with a high purity.
Applications De Recherche Scientifique
MMNG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes mellitus. MMNG has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MMNG has been found to inhibit the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Moreover, MMNG has been demonstrated to enhance insulin secretion and improve glucose uptake in pancreatic beta cells, making it a potential candidate for the treatment of diabetes mellitus.
Propriétés
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(12-17(20)18-2)14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGFJLHJMPHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
